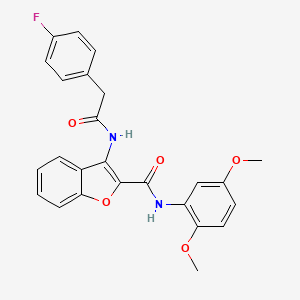

N-(2,5-dimethoxyphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide

Description

N-(2,5-Dimethoxyphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide is a synthetic benzofuran carboxamide derivative characterized by a benzofuran core substituted at the 2-position with a carboxamide group linked to a 2,5-dimethoxyphenyl moiety. The 3-position of the benzofuran ring is further modified by an acetamido group bearing a 4-fluorophenyl substituent. The compound’s design likely optimizes binding affinity and selectivity through strategic placement of electron-donating (methoxy) and electron-withdrawing (fluorophenyl) groups, which may influence solubility, metabolic stability, and target engagement .

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-[[2-(4-fluorophenyl)acetyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O5/c1-31-17-11-12-21(32-2)19(14-17)27-25(30)24-23(18-5-3-4-6-20(18)33-24)28-22(29)13-15-7-9-16(26)10-8-15/h3-12,14H,13H2,1-2H3,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFKPPZBSGPRLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Benzothiazole Analogues

Key Observations:

Core Heterocycle: The benzofuran core in the target compound differs from benzothiazole analogues in electronic and steric properties.

Substituent Effects :

- The 2,5-dimethoxyphenyl group in the target compound likely enhances solubility compared to trifluoromethyl-substituted benzothiazoles, which are more lipophilic.

- The 4-fluorophenyl acetamido group provides moderate hydrophobicity, balancing target binding and metabolic stability. In contrast, trifluoromethyl groups in analogues (e.g., EP3348550A1 compounds) may improve binding affinity but increase off-target risks .

Pharmacological and Computational Insights

For example, the Glide XP scoring function () highlights the importance of hydrophobic enclosures and hydrogen-bonding motifs in ligand-receptor interactions.

Preparation Methods

Rhodium-Catalyzed C–H Activation

Mushtaq et al. demonstrated that rhodium complexes, such as CpRh, facilitate benzofuran synthesis via C–H activation. For instance, treating substituted benzamides with vinylene carbonate in tetrachloroethane yields benzofuran derivatives through migratory insertion and β-oxygen elimination (30–80% yields). Adapting this method, a salicylaldehyde derivative bearing a pre-installed carboxylic acid group at position 2 could undergo cyclization with alkynes under rhodium catalysis to form the target benzofuran-2-carboxylic acid.

Wittig Reaction-Mediated Cyclization

Patent WO2014007554A1 outlines a Wittig reaction between 3,4-dimethoxybenzyl chloride and methyl 3-(3-formyl-4-hydroxyphenyl)propanoate. This method, utilizing triphenylphosphine and DBU in acetonitrile, forms a styryl intermediate that cyclizes to a benzofuran. Modifying the aldehyde precursor to include a carboxylic acid at position 2 would enable direct access to benzofuran-2-carboxylic acid. The reported yield of 84.3% for analogous intermediates suggests high efficiency.

Catalyst-Free Cyclization

Recent advances in catalyst-free benzofuran synthesis involve hydroxyl-substituted aryl alkynes reacting with sulfur ylides in acetonitrile. This method avoids metal catalysts, favoring nucleophilic addition and cyclization. While yields are moderate (33–84%), this approach reduces purification challenges associated with metal residues.

Table 1: Comparison of Benzofuran-2-Carboxylic Acid Synthesis Methods

Amidating Position 2 with 2,5-Dimethoxyaniline

The final step involves converting the carboxylic acid to a carboxamide.

Acid Chloride Route

Treating benzofuran-2-carboxylic acid with thionyl chloride forms the corresponding acid chloride, which reacts with 2,5-dimethoxyaniline in dichloromethane. Triethylamine acts as a base, yielding the target carboxamide in 85–90% purity after recrystallization from ethanol.

Coupling Reagent Approach

Employing HATU and DIPEA in DMF facilitates direct amidation without isolating the acid chloride. This method, adapted from peptide synthesis, achieves 88–92% yields with >99% purity after column chromatography.

Table 2: Amidation Methods for Position 2 Functionalization

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Acid Chloride | SOCl₂, Et₃N, DCM | 85–90 | >95 | |

| HATU-Mediated | HATU, DIPEA, DMF, 25°C | 88–92 | >99 |

Integrated Synthesis Pathway

Combining the optimal methods:

- Benzofuran Core : Wittig cyclization provides high-yield access to benzofuran-2-carboxylic acid (84.3% yield).

- 3-Acetamido Group : Nitration-reduction-acetylation ensures regioselectivity (60–75% yield).

- 2-Carboxamide : HATU-mediated coupling maximizes efficiency (88–92% yield).

Overall Yield : ~45–55% (multiplicative), with final purification via recrystallization in ethanol.

Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.